A-Technical-Guide-to-the-Synthesis-and-Purification-of-AC-Tyr(PO3H2)-glu-glu-ile-glu-Peptide
A-Technical-Guide-to-the-Synthesis-and-Purification-of-AC-Tyr(PO3H2)-glu-glu-ile-glu-Peptide
Abstract
This comprehensive technical guide details the robust methodology for the chemical synthesis, purification, and characterization of the phosphopeptide AC-Tyr(PO3H2)-glu-glu-ile-glu. This peptide, a ligand for the Src SH2 domain, is a critical tool in signal transduction research.[1] This document provides an in-depth exploration of the scientific principles and practical considerations underpinning each stage of the process, from the strategic selection of building blocks in Solid-Phase Peptide Synthesis (SPPS) to the final validation of the purified product. It is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of phosphopeptide manufacturing.
Introduction: The Challenge and Importance of Phosphopeptide Synthesis
Reversible protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of biological processes.[2] The synthesis of specific phosphopeptides, such as AC-Tyr(PO3H2)-glu-glu-ile-glu, provides invaluable tools for dissecting these signaling pathways and for developing potential therapeutic agents. However, the introduction of a phosphate group presents unique challenges in chemical synthesis. The lability of the phosphate moiety and its susceptibility to side reactions necessitate a carefully designed and meticulously executed synthetic strategy.[2][3]
This guide focuses on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. SPPS, pioneered by Bruce Merrifield, simplifies the synthesis process by anchoring the growing peptide chain to an insoluble resin, allowing for the use of excess reagents and easy purification by filtration at each step.[4] We will delve into the critical choices of phosphotyrosine building blocks, coupling reagents, cleavage cocktails, and purification protocols that are essential for obtaining a high-purity final product.
Strategic Planning: Resin, Protecting Groups, and Building Blocks
The success of SPPS is predicated on a well-thought-out strategy that begins with the selection of the appropriate solid support and protected amino acids.
Resin Selection
For the synthesis of a C-terminally free acid peptide like AC-Tyr(PO3H2)-glu-glu-ile-glu, a Wang resin is a common and effective choice. The p-alkoxybenzyl alcohol linker of the Wang resin is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under strong acidic conditions during the final cleavage step, yielding the desired peptide carboxylic acid.
Amino Acid Protecting Groups
The Fmoc/tBu strategy employs an orthogonal protection scheme. The temporary Nα-Fmoc group is removed at each cycle with a mild base (typically piperidine), while the "permanent" side-chain protecting groups are acid-labile and are removed simultaneously with resin cleavage by trifluoroacetic acid (TFA).
| Amino Acid | Side-Chain Protecting Group | Rationale |
| Glu | tert-butyl (tBu) | Prevents side-chain carboxylate from participating in undesired side reactions during coupling. Cleaved by TFA. |
| Ile | None | The aliphatic side chain is non-reactive. |
| Tyr(PO3H2) | Varies (see below) | The phosphate group requires specialized protection to prevent side reactions and ensure efficient coupling. |
The Crucial Choice: The Phosphotyrosine Building Block
The incorporation of phosphotyrosine is the most critical step in this synthesis. Several Fmoc-protected phosphotyrosine derivatives are available, each with distinct advantages and disadvantages.[5]
-
Fmoc-Tyr(PO(OBzl)OH)-OH: This is a popular choice. The monobenzyl protection of the phosphate offers a balance between reactivity and stability. However, the remaining acidic proton on the phosphate can complicate coupling reactions, often requiring stronger activating agents and extended reaction times.[5][6]
-
Fmoc-Tyr(PO3H2)-OH: This is the simplest and most cost-effective option as the phosphate group is unprotected.[7][8] While this eliminates a deprotection step, the free phosphate can significantly slow down coupling reactions and may lead to side reactions like pyrophosphate formation, especially with adjacent phosphotyrosine residues.[7][8][9]
-
Fmoc-Tyr(PO(NMe2)2)-OH: This fully protected derivative offers improved solubility and avoids many of the side reactions associated with the other two options.[5][7] The phosphodiamidate is stable during synthesis and is converted to the phosphotyrosine during the final acid cleavage.[5]
For this guide, we will proceed with Fmoc-Tyr(PO(OBzl)OH)-OH , as it represents a widely used and well-documented approach.
The Synthetic Workflow: A Step-by-Step Protocol
The synthesis of AC-Tyr(PO3H2)-glu-glu-ile-glu proceeds from the C-terminus (Glu) to the N-terminus (Ac-Tyr).
Figure 1: Fmoc-SPPS workflow for AC-Tyr(PO3H2)-glu-glu-ile-glu synthesis.
Materials and Reagents
| Reagent | Purpose |
| Wang Resin | Solid support for peptide synthesis. |
| Fmoc-Glu(tBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-OH | Protected amino acid building blocks. |
| Dichloromethane (DCM) | Solvent for washing and swelling the resin. |
| N,N-Dimethylformamide (DMF) | Primary solvent for coupling and deprotection steps. |
| Piperidine | Base for Fmoc group removal. |
| HBTU/HATU | Coupling activators. |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions. |
| Acetic Anhydride | N-terminal acetylation reagent. |
| Trifluoroacetic Acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage. |
| Deionized Water | Scavenger and component of the cleavage cocktail. |
| Diethyl Ether (cold) | Precipitation of the cleaved peptide. |
Experimental Protocol: Solid-Phase Synthesis
-
Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Loading (Fmoc-Glu(tBu)-OH): Couple the first amino acid to the resin using a standard esterification method (e.g., DIC/DMAP).
-
SPPS Cycles (for Ile, Glu, Glu):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Add this mixture to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
-
Phosphotyrosine Coupling:
-
Perform the Fmoc deprotection and washing steps as described above.
-
Couple Fmoc-Tyr(PO(OBzl)OH)-OH using HATU as the coupling agent and an increased amount of DIPEA (at least 3 equivalents relative to the amino acid) to facilitate the reaction.[5] Allow for an extended coupling time (2-4 hours).
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection of the phosphotyrosine residue, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes to cap the N-terminus.
-
-
Final Washing: Wash the fully assembled, protected peptide-resin with DMF, followed by DCM, and dry it under vacuum.
Cleavage and Deprotection: Releasing the Peptide
This is a critical step where the peptide is cleaved from the resin and the side-chain protecting groups are removed. The choice of cleavage cocktail is vital to prevent side reactions.
Figure 2: Workflow for peptide cleavage, deprotection, and precipitation.
Cleavage Cocktail
A standard and effective cleavage cocktail for this peptide is:
-
Trifluoroacetic Acid (TFA): 95% - The strong acid for cleavage.
-
Triisopropylsilane (TIS): 2.5% - A scavenger to quench reactive carbocations generated from the tBu groups, preventing re-attachment to the peptide.
-
Deionized Water: 2.5% - Another scavenger that also helps to hydrolyze the benzyl group from the phosphate.
Cleavage Protocol
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the mixture to separate the resin beads, collecting the TFA filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
-
In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis: Ensuring Purity and Identity
The crude peptide will contain deletion sequences and other impurities from the synthesis and cleavage steps. Purification is essential to obtain a product suitable for research.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying peptides.[10] It separates molecules based on their hydrophobicity.
| Parameter | Recommended Condition | Rationale |
| Column | C18 stationary phase | The nonpolar C18 phase interacts with the hydrophobic residues of the peptide. |
| Mobile Phase A | 0.1% TFA in Water | The aqueous phase. TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Acetonitrile, 0.1% TFA | The organic phase. Increasing the concentration of acetonitrile elutes the peptide. |
| Gradient | 5-45% B over 30 minutes | A shallow gradient is typically needed to resolve the target peptide from closely eluting impurities. |
| Detection | UV at 220 nm | The peptide backbone absorbs strongly at this wavelength. |
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the purification gradient.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the pure fractions.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy, white powder.
Analytical Validation: Mass Spectrometry
Mass spectrometry is indispensable for confirming the identity and purity of the synthesized peptide.[3] It provides a precise measurement of the molecular weight.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Expected Mass: The calculated monoisotopic mass for AC-Tyr(PO3H2)-glu-glu-ile-glu (C32H46N5O17P) is approximately 803.26 g/mol . The observed mass should match this value, confirming the correct sequence and the presence of the phosphate group.
-
Fragmentation Analysis (MS/MS): For unambiguous confirmation, tandem mass spectrometry (MS/MS) can be performed. The fragmentation pattern will confirm the amino acid sequence and pinpoint the location of the phosphorylation on the tyrosine residue.[2] The neutral loss of the phosphate group is a characteristic fragmentation pattern for phosphopeptides.[3]
Conclusion
The synthesis of the phosphopeptide AC-Tyr(PO3H2)-glu-glu-ile-glu is a challenging yet achievable endeavor. Success hinges on a rational design of the synthetic strategy, particularly the choice of the phosphotyrosine building block, and careful execution of each step. By following the detailed protocols for solid-phase synthesis, cleavage, and purification outlined in this guide, researchers can reliably produce high-purity phosphopeptides. The rigorous analytical validation by HPLC and mass spectrometry ensures the final product is of the required quality for demanding applications in signal transduction research and drug discovery.
References
-
Steen, H., & Mann, M. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(6), 861-78. [Link]
-
Gauci, S., van Breukelen, B., Lemeer, S., Krijgsveld, J., & Heck, A. J. (2018). Mass Spectrometry Analysis of Phosphopeptides after Peptide Carboxy Group Derivatization. Analytical Chemistry. [Link]
-
De Vijlder, T., & Lemeer, S. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]
-
Manning, G., & Cantley, L. C. (2007). Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations. Cell. [Link]
-
McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology. [Link]
-
Valerio, R. M., Perich, J. W., Kitas, E. A., Alewood, P. F., & Johns, R. B. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Australian Journal of Chemistry. [Link]
-
Juhl, H., & Soderling, T. R. (1983). Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography. Methods in Enzymology. [Link]
-
Novabiochem®. Phosphorylation Building Blocks. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]
-
Kováč, P., & Kováčová, S. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. [Link]
-
Aapptec. SYNTHESIS NOTES. [Link]
-
Aapptec Peptides. Fmoc-Tyr(PO3H2)-OH Product Information. [Link]
-
CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. AC-TYR(PO3H2)-GLU-GLU-ILE-GLU | 159439-02-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csbio.com [csbio.com]
- 5. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. caymanchem.com [caymanchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
